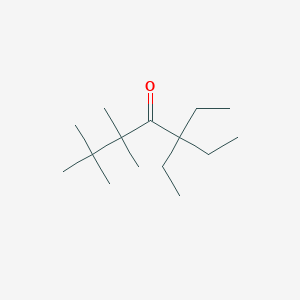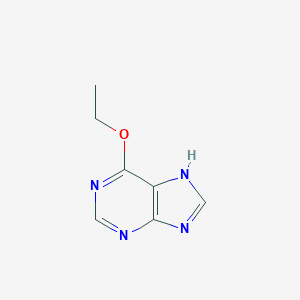
6-Ethoxypurine
Descripción general
Descripción
6-Ethoxypurine is a synthetic purine derivative with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . It is a nucleoside analog that inhibits the enzyme ribonucleotide reductase, which converts ribonucleotides to deoxyribonucleotides . This compound is used in various scientific research applications, including studies on protein structure and function, as well as in cell culture to measure the effects of radiation and hydrochloric acid on the production of adenosine triphosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypurine typically involves the ethylation of purine derivatives. One common method is the reaction of purine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxypurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Ethoxypurine has a wide range of applications in scientific research:
Chemistry: Used as a probe for investigating protein structure and function.
Biology: Inhibits ribonucleotide reductase, making it useful in studies involving DNA synthesis and repair.
Medicine: Potential antiviral properties, shown to inhibit influenza virus replication.
Industry: Used in the production of high-purity nucleoside analogs for pharmaceutical testing.
Mecanismo De Acción
6-Ethoxypurine exerts its effects by inhibiting the enzyme ribonucleotide reductase, which is crucial for the conversion of ribonucleotides to deoxyribonucleotides . This inhibition disrupts DNA synthesis and repair processes, making it a valuable tool in studies related to cell proliferation and antiviral research . The molecular targets include the active sites of ribonucleotide reductase, where this compound binds and prevents the enzyme’s normal function .
Comparación Con Compuestos Similares
6-Methoxypurine: Another purine derivative with a methoxy group instead of an ethoxy group.
6-Thiopurine: Contains a thiol group and is used as an antineoplastic agent.
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.
Uniqueness of 6-Ethoxypurine: this compound is unique due to its specific inhibition of ribonucleotide reductase and its potential antiviral properties . Unlike other purine derivatives, it has been shown to inhibit influenza virus replication, making it a promising candidate for antiviral research .
Propiedades
IUPAC Name |
6-ethoxy-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKPGJBYUTIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170517 | |
| Record name | 1H-Purine, 6-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17861-06-2 | |
| Record name | 6-Ethoxy-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17861-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxypurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17861-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine, 6-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxy-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ETHOXYPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKE4MT86VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of modifying the 6-position of purine analogs on their interaction with Purine Nucleoside Phosphorylase (PNP)?
A: Research indicates that substitutions at the 6-position of purine analogs significantly influence their interaction with PNP. A study investigating 6-aryloxy- and 6-arylalkoxy-2-chloropurines demonstrated that the size and rigidity of the substituent at the 6-position play a crucial role in determining the inhibitory potency against Escherichia coli PNP. [] Bulky substituents like 2,4,6-trimethylphenoxy resulted in weak inhibition, while more flexible substituents like benzyloxy or 2-phenyl-1-ethoxy exhibited potent inhibition. [] This suggests that a proper fit within the enzyme's active site is crucial for effective interaction and inhibition. Interestingly, the study also observed that the R-stereoisomer of 2-chloro-6-(1-phenyl-1-ethoxy)purine displayed significantly higher inhibitory activity than its S counterpart. [] This highlights the importance of stereochemistry in influencing binding affinity and inhibitory potency.
Q2: How does 6-ethoxypurine compare to other purine arabinosides in terms of inhibiting human hematopoietic progenitor cells?
A: Studies on human bone marrow cells revealed that this compound arabinoside, unlike other tested purine arabinosides, did not inhibit colony formation by progenitor cells, even at concentrations exceeding 50 μM. [] This contrasts with 6-methoxypurine arabinoside, adenine arabinoside, and hypoxanthine arabinoside, which showed inhibitory effects. [] The lack of inhibition by this compound arabinoside could be attributed to its inefficient conversion to hypoxanthine arabinoside by adenosine deaminase. [] This suggests that the 6-ethoxy group may hinder the interaction with adenosine deaminase, preventing the formation of the active metabolite.
Q3: Can this compound be synthesized, and are there established synthetic routes?
A: Yes, this compound can be synthesized. One established method involves the direct oxidation of this compound with hydrogen peroxide in an aqueous acetic acid solution. [] This method leads to the formation of this compound 3-N-oxide. [] This highlights that specific reaction conditions can be employed to achieve the desired oxidation state and regioselectivity in the product.
Q4: What is the significance of understanding the biotransformation of compounds like this compound arabinoside in in vitro toxicity assessments?
A: Research emphasizes the critical role of considering compound biotransformation during in vitro toxicity studies. [] The study demonstrated that both 6-methoxypurine arabinoside and adenine arabinoside are converted to hypoxanthine arabinoside by adenosine deaminase in the same conditions used for BFU-E assays. [] This in situ conversion significantly impacted the observed toxicity, as the parent compounds displayed different inhibitory potencies compared to their metabolite. Therefore, neglecting the biotransformation of compounds during in vitro toxicity assessments can lead to inaccurate conclusions about their true toxicity profile. This highlights the importance of incorporating metabolic competence into in vitro models to improve the accuracy and relevance of toxicity predictions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


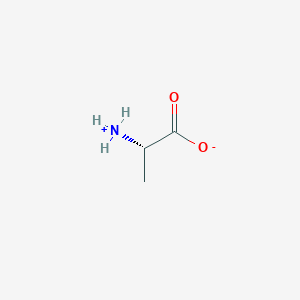
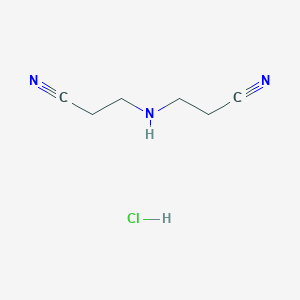
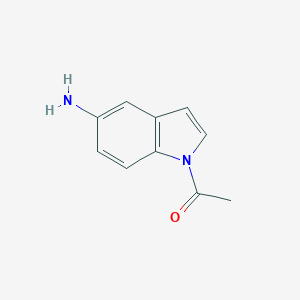

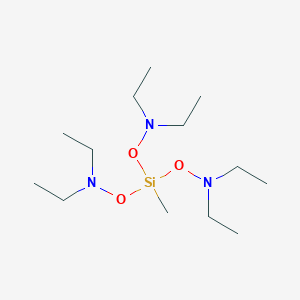

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)




